chemical structure of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride
chemical structure of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride
This comprehensive technical guide details the chemical structure, synthesis, and pharmaceutical relevance of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride .[1] It is designed for researchers in medicinal chemistry and drug development.[1]
[1][2]
Executive Summary
3-Amino-1-phenylpyrrolidin-2-one hydrochloride is a privileged heterocyclic scaffold in medicinal chemistry.[1] It combines a rigid gamma-lactam (pyrrolidinone) core with an exocyclic primary amine and a hydrophobic N-phenyl substituent.[1] This architecture serves as a critical pharmacophore in the development of Factor Xa inhibitors (anticoagulants), MCH-R1 antagonists (metabolic regulation), and Caspase-3/7 inhibitors (apoptosis modulation).[1]
The compound functions as a versatile building block, offering a constrained vector for the amino group, which allows for precise positioning of hydrogen bond donors in enzyme active sites.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Amino-1-phenylpyrrolidin-2-one hydrochloride |
| Common Synonyms | 3-Amino-1-phenyl-2-pyrrolidinone HCl; 1-Phenyl-3-aminopyrrolidin-2-one HCl |
| CAS Number | 1904-00-3 (Free Base); Salt forms are often custom-synthesized.[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O[1][5] · HCl |
| Molecular Weight | 176.22 g/mol (Free Base) + 36.46 (HCl) ≈ 212.68 g/mol |
| SMILES | Cl.NC1CCN(C2=CC=CC=C2)C1=O |
Structural Analysis
The molecule consists of three distinct domains:
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The Core: A 5-membered lactam ring (pyrrolidin-2-one) providing structural rigidity.[1]
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The Handle: An N-linked phenyl group at position 1, contributing hydrophobic bulk and pi-stacking potential.[1]
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The Effector: A primary amine at position 3 (alpha to the carbonyl), serving as a key handle for further functionalization (e.g., amide coupling) or as a basic center for salt formation.
Stereochemistry: The C3 carbon is chiral.[1] While the CAS 1904-00-3 typically refers to the racemate, the (S)-enantiomer is often the biologically preferred isomer in peptide mimetics, derived from the chiral pool (e.g., L-aspartic acid or L-methionine precursors).
Synthesis & Manufacturing
The synthesis of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride is most robustly achieved via the functionalization of the pre-formed lactam ring or cyclization of acyclic precursors.[1]
Primary Route: Alpha-Functionalization (The Azide Pathway)
This route is preferred for its reliability and ability to access the amine without racemization if starting from chiral precursors.[1]
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Starting Material: 1-Phenyl-2-pyrrolidinone (commercially available).[1]
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Step 1 (Halogenation): Treatment with LDA (Lithium Diisopropylamide) followed by TMSCl traps the enolate, which is then brominated using NBS (N-Bromosuccinimide) to yield 3-bromo-1-phenylpyrrolidin-2-one .[1]
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Step 2 (Substitution): Nucleophilic displacement of the bromide with Sodium Azide (NaN₃) in DMF yields the 3-azido intermediate.[1] Note: Direct amination with ammonia often leads to elimination; the azide route avoids this.[1]
-
Step 3 (Reduction): Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) converts the azide to the free amine.[1]
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Step 4 (Salt Formation): Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.[1]
Synthesis Diagram (DOT)
Caption: Step-wise synthesis via alpha-bromination and azide displacement.
Physicochemical Properties
| Property | Value (Free Base / HCl Salt) | Context |
| Melting Point | 62–65 °C (Base) / >180 °C (HCl Salt, est.) | Salt formation significantly increases thermal stability.[1] |
| Solubility | Water (High for Salt), DMSO, Methanol | The salt is highly water-soluble; the free base is lipophilic. |
| pKa | ~8.2 (Conjugate acid of amine) | Typical for alpha-amino amides/lactams; lower than alkyl amines due to carbonyl induction.[1] |
| LogP | 1.2 – 1.5 (Free Base) | Lipophilic enough for CNS penetration if not highly charged.[1][6] |
| H-Bond Donors | 3 (HCl salt: NH3+) | Critical for binding site interactions.[1] |
Analytical Profiling
To validate the structure, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (for HCl salt)
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Amide/Amine Protons: Broad singlet at δ 8.5–9.0 ppm (3H, NH₃⁺).[1]
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Aromatic Ring: Multiplet at δ 7.1–7.7 ppm (5H, Phenyl).[1] The ortho-protons often shift downfield due to the lactam nitrogen.[1]
-
Alpha-Proton (C3-H): Triplet or dd at δ 3.8–4.2 ppm (1H).[1] Deshielded by both the ammonium group and the carbonyl.
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Ring Methylenes (C5-H): Multiplet at δ 3.6–3.8 ppm (2H).[1] Adjacent to the lactam nitrogen.[1]
-
Ring Methylenes (C4-H): Multiplet at δ 2.1–2.4 ppm (2H).[1]
Mass Spectrometry (ESI-MS)
-
Positive Mode: Dominant peak at m/z 177.1 [M+H]⁺ .[1]
-
Fragmentation: Loss of NH₃ (m/z 160) or cleavage of the phenyl ring may be observed at higher collision energies.[1]
Biological & Pharmaceutical Context
Pharmacophore Utility
This scaffold is a "privileged structure" because it mimics the alpha-turn of peptides.[1]
-
Factor Xa Inhibitors: The 1-phenylpyrrolidinone core serves as a bioisostere for the oxazolidinone ring found in rivaroxaban or the morpholinone in apixaban.[1] The 3-amino group allows for the attachment of specific S1/S4 pocket binders.[1]
-
GPCR Ligands: Derivatives act as antagonists for MCH-R1 (Melanin-Concentrating Hormone Receptor 1), targeting obesity.[1]
-
Epigenetics: 1,5-diarylpyrrolidin-2-ones are explored as HDAC (Histone Deacetylase) inhibitors.[1]
Biological Pathway Diagram
Caption: Pharmacological targets and mechanisms of action for the scaffold.
Safety & Handling
-
GHS Classification:
-
Handling: The hydrochloride salt is hygroscopic.[1][6] Store in a desiccator at 2–8°C .
-
Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine).[1]
References
-
PubChem. 1-Phenylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 2022.[1][7][8][9] Available at: [Link]
Sources
- 1. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 1904-00-3,3-Amino-1-phenylpyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 171764-05-9|(S)-2-Amino-3,3-dimethyl-N-phenylbutanamide|BLD Pharm [bldpharm.com]
- 5. CAS:1904-00-3 | C10H12N2O | 3-amino-1-phenylpyrrolidin-2-one | Pharmalego [pharmalego.com]
- 6. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
